![molecular formula C9H11N3 B2559444 7,8-二甲基咪唑并[1,2-a]吡啶-3-胺 CAS No. 1427361-01-0](/img/structure/B2559444.png)
7,8-二甲基咪唑并[1,2-a]吡啶-3-胺
描述
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyridines.
科学研究应用
Antituberculosis Activity
Research indicates that derivatives of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine are being investigated as potential candidates for new antituberculosis drugs. These derivatives exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanisms of action are still under investigation but are believed to involve interference with bacterial metabolism and replication pathways.
Selective COX-2 Inhibitors
Another prominent application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Studies have shown that compounds derived from 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine demonstrate potent inhibitory effects on COX-2 enzymes, which are implicated in inflammatory processes and pain pathways. For instance, one derivative exhibited an IC50 value of 0.07 µM with a selectivity index of over 500, indicating its potential for treating inflammatory diseases with reduced gastrointestinal side effects compared to non-selective COX inhibitors .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Its ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in tumor growth and metastasis. The structural features of the imidazo[1,2-a]pyridine scaffold contribute to its effectiveness as an anticancer agent by allowing for diverse modifications that enhance biological activity .
Binding Affinity Studies
Interaction studies involving 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine focus on its binding affinity to various biological targets. Techniques such as molecular docking and enzyme inhibition assays are employed to elucidate the mechanisms through which this compound exerts its biological effects. These studies are essential for optimizing the compound's therapeutic potential by understanding its pharmacodynamics and pharmacokinetics .
Synthesis and Derivative Development
Several synthetic routes have been developed for producing 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine and its derivatives. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity while maintaining structural integrity. The exploration of different substituents on the imidazo[1,2-a]pyridine scaffold has led to a library of derivatives with tailored properties suitable for specific therapeutic applications .
Case Studies
Study | Application | Findings |
---|---|---|
Antituberculosis Research | Antituberculosis | Derivatives showed significant activity against Mycobacterium tuberculosis. |
COX-2 Inhibition Study | Inflammation | Compound exhibited high selectivity for COX-2 with IC50 = 0.07 µM. |
Anticancer Evaluation | Cancer Treatment | Demonstrated ability to inhibit proliferation in various cancer cell lines. |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with acetone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions and the use of industrial-grade reagents and catalysts .
化学反应分析
Types of Reactions
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
作用机制
The mechanism of action of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, it is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The compound may also interfere with DNA replication and repair processes in the bacteria .
相似化合物的比较
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains .
生物活性
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (DMIP) is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by two methyl groups at the 7 and 8 positions of the imidazole ring and an amino group at the 3 position of the pyridine ring, contributes to its diverse biological activities. This article reviews the biological activity of DMIP, focusing on its antituberculosis properties, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C₁₀H₁₂N₄
- Molecular Weight : Approximately 188.23 g/mol
- Structure : Features a fused imidazole and pyridine structure.
Antituberculosis Activity
DMIP has been extensively studied for its potential as an antituberculosis agent, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Research indicates that DMIP exhibits significant potency against various strains of M. tuberculosis, with MIC values often reported at or below 1 μM for effective strains .
- Mechanism of Action : The compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. Additionally, it may interfere with DNA replication and repair processes in bacteria .
Other Biological Activities
In addition to its antituberculosis effects, DMIP has shown promise in other areas:
- Antimicrobial Properties : Studies have indicated that DMIP possesses antimicrobial activity against various pathogens .
- Potential Carcinogenicity : As part of a broader class of heterocyclic aromatic amines (HAAs), DMIP may exhibit mutagenic properties under specific conditions, warranting further investigation into its safety profile .
Comparative Analysis with Related Compounds
DMIP's biological activity can be compared with other imidazo[1,2-a]pyridine derivatives. The following table summarizes key similarities and differences:
Compound Name | Structure Type | Biological Activity | MIC (μM) |
---|---|---|---|
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine | Heterocyclic | Antituberculosis | ≤1 |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Carboxamide derivative | Antituberculosis | ≤1 |
5-Methylimidazo[1,2-a]pyridine | Methylated derivative | Antibacterial | >10 |
6-Methylimidazo[1,2-a]pyridine | Methylated derivative | Anticancer | >10 |
4-Aminoquinoline | Amino derivative | Antimalarial | >10 |
Case Studies
Several studies have highlighted the efficacy of DMIP in vivo:
- Mouse Model Study : In a study involving Balb/c mice infected with M. tuberculosis, treatment with DMIP resulted in significantly reduced bacterial loads in both lungs and spleens compared to untreated controls. Histological examinations also revealed minimal pathological changes in treated mice .
- Combination Therapy : DMIP has been tested in combination with established antituberculosis drugs such as isoniazid (INH) and rifampicin (RMP). Results indicated that these combinations could enhance therapeutic efficacy against MDR strains .
属性
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-12-8(10)5-11-9(12)7(6)2/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJEXVJCCLZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427361-01-0 | |
Record name | 7,8-dimethylimidazo[1,2-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。